molecular formula C16H15NO5 B14586784 4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid CAS No. 61212-85-9

4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid

Cat. No.: B14586784
CAS No.: 61212-85-9
M. Wt: 301.29 g/mol
InChI Key: CEKQTNDIZNHTOM-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid core substituted with dimethoxy groups and a cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4,5-dimethoxy-2-aminobenzoic acid with 6-oxocyclohexa-2,4-dien-1-ylidene derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as toluene, and may require catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the cyclohexadienone moiety to a cyclohexanol derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the cyclohexadienone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce cyclohexanol derivatives. Substitution reactions can lead to a variety of substituted benzoic acid derivatives .

Scientific Research Applications

4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid involves its interaction with molecular targets and pathways. The compound’s electrophilic nature allows it to react with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Quinomethanes: Compounds with similar cyclohexadienone structures and reactivity.

    Dimethoxybenzoic Acids: Compounds with similar benzoic acid cores but different substituents.

Uniqueness

4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid is unique due to its combination of a dimethoxybenzoic acid core with a cyclohexadienone moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

61212-85-9

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)methylideneamino]-4,5-dimethoxybenzoic acid

InChI

InChI=1S/C16H15NO5/c1-21-14-7-11(16(19)20)12(8-15(14)22-2)17-9-10-5-3-4-6-13(10)18/h3-9,18H,1-2H3,(H,19,20)

InChI Key

CEKQTNDIZNHTOM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)N=CC2=CC=CC=C2O)OC

Origin of Product

United States

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